Molecular‑Weight Reduction Drives Ligand‑Efficiency and Permeability Advantages Over the 4‑Chlorobenzyloxy Analogue
Comparison of CAS 2548992-71-6 with 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide oxalate (CAS 1396878-68-4) reveals a 110.5 Da molecular‑weight advantage for the target compound (352.4 vs. 462.9 Da), arising from replacement of the 4‑chlorobenzyloxy group with a methoxy substituent . Lower molecular weight correlates with improved passive membrane permeability and higher ligand efficiency (binding energy per heavy atom), both of which are critical in fragment‑based and lead‑optimisation programmes [1].
| Evidence Dimension | Molecular weight (free‑base equivalent + oxalate counter‑ion) |
|---|---|
| Target Compound Data | 352.4 g·mol⁻¹ |
| Comparator Or Baseline | 462.9 g·mol⁻¹ for 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide oxalate (CAS 1396878-68-4) |
| Quantified Difference | –110.5 g·mol⁻¹ (≈24% reduction) |
| Conditions | Calculated from vendor‑reported molecular formulae (C₁₇H₂₄N₂O₆ vs. C₂₃H₂₇ClN₂O₆) . |
Why This Matters
A >100 Da molecular‑weight reduction positions the target compound significantly closer to lead‑like chemical space, making it a preferred choice for permeability‑sensitive targets or fragment‑growing strategies.
- [1] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 46, 3–26 (2001). View Source
